molecular formula C8H4Br4ClN3 B14398271 3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine CAS No. 89946-55-4

3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B14398271
CAS No.: 89946-55-4
M. Wt: 497.20 g/mol
InChI Key: YCEQKJIRKQXJSY-UHFFFAOYSA-N
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Description

3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating the reactants in the presence of a suitable solvent and catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of pyrazolo[1,5-a]pyrimidines, including this compound, typically employs scalable synthetic routes that ensure high yields and purity. These methods often involve continuous flow processes and the use of automated reactors to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The reaction conditions typically involve controlled temperatures, suitable solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can produce different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine and dibromomethyl groups enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications .

Properties

CAS No.

89946-55-4

Molecular Formula

C8H4Br4ClN3

Molecular Weight

497.20 g/mol

IUPAC Name

3-chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H4Br4ClN3/c9-6(10)4-1-5(7(11)12)16-8(15-4)3(13)2-14-16/h1-2,6-7H

InChI Key

YCEQKJIRKQXJSY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)Cl)N=C1C(Br)Br)C(Br)Br

Origin of Product

United States

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